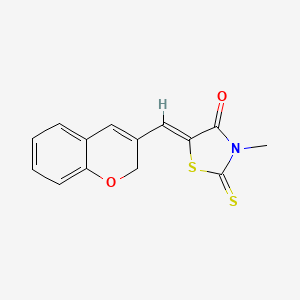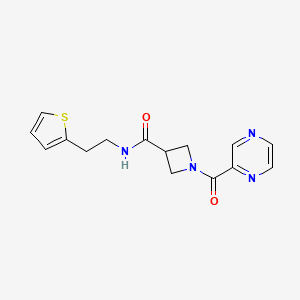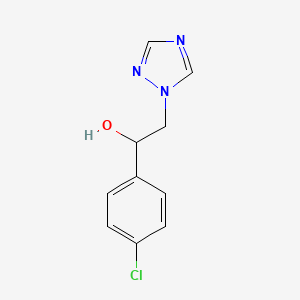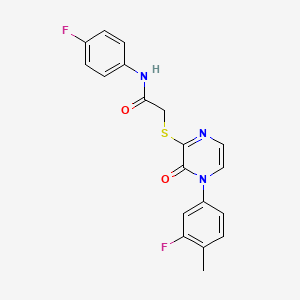
(Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2H-chromenes , which are important oxygen heterocycles. They are widely present in natural products, pharmaceutical agents, and biologically relevant molecules .
Synthesis Analysis
The synthesis of 2H-chromenes has been a subject of recent research . Two major synthetic strategies have been developed: benzopyran ring formation involving cyclization reactions, and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis
While specific structural data for the compound is not available, it likely shares structural characteristics with other 2H-chromenes .Chemical Reactions Analysis
The chemical reactions of 2H-chromenes can involve cyclization reactions and late-stage functionalization .Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Potential Applications
The microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives, including (Z)-5-((2H-chromen-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one, has shown promising applications as potential GSK-3 inhibitors. This class of compounds was synthesized through the condensation of 2-thioxothiazolidin-4-ones with various aldehydes, demonstrating the versatility of this chemical structure in drug development (Kamila & Biehl, 2012).
Crystal Structure and Computational Studies
The crystal structure and Hirshfeld surface analysis of a thiazolidin-4-one derivative, specifically (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, have been characterized, providing insights into the molecular packing and potential for interaction with biological targets. Computational studies further support the structural findings and offer a basis for the design of new compounds with enhanced biological activities (Khelloul et al., 2016).
Anticancer Potential
Research into 2H-chromene derivatives bearing thiazolidine-2,4-dione, rhodanine, or hydantoin moieties, including this compound, has highlighted their potential as anticancer agents. These compounds have demonstrated inhibitory effects on cancer cell viability, suggesting their utility in cancer therapy (Azizmohammadi et al., 2013).
Novel Solid Fluorescent Chemosensors
Thiazolone-based zinc complexes have been developed as solid fluorescent chemosensors with the ability to detect acid/base and toluene through naked-eye detection. This application signifies the potential of this compound derivatives in environmental monitoring and the development of luminescent materials (Lin et al., 2016).
Supramolecular Structures and Interactions
The study of supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, including this compound, has revealed intricate hydrogen-bonded dimers, chains, and sheets, providing a foundation for understanding their interaction mechanisms and potential applications in material science and drug design (Delgado et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c1-15-13(16)12(19-14(15)18)7-9-6-10-4-2-3-5-11(10)17-8-9/h2-7H,8H2,1H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXKJSMZVPDEP-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-methoxybenzenecarboxamide](/img/structure/B2915253.png)


![(E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2915260.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2915262.png)

![N-(4-Fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2915265.png)
![6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2915266.png)

![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2915268.png)
![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B2915270.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2915272.png)
